molecular formula C16H24FN5O15P2 B13420318 Guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester CAS No. 67341-45-1

Guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester

Cat. No.: B13420318
CAS No.: 67341-45-1
M. Wt: 607.3 g/mol
InChI Key: XCTFCJLBVWFRGN-PUOYUIIASA-N
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Description

Guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester is a synthetic compound that combines the properties of guanosine, a nucleoside, with a modified glucose molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester typically involves multiple steps. The process begins with the preparation of 2-deoxy-2-fluoro-D-glucose, which is then phosphorylated to form the diphosphate ester. The final step involves the coupling of this diphosphate ester with guanosine. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester involves its interaction with specific molecular targets and pathways. The compound can inhibit the formation of lipid-linked sugars, which are essential for protein glycosylation. This inhibition occurs through the binding of the compound to enzymes involved in the glycosylation process, thereby preventing the formation of key intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanosine-2-deoxy-2-fluoro-D-glucose diphosphate ester is unique due to its combined structure of guanosine and modified glucose. This dual functionality allows it to participate in a broader range of biochemical reactions and makes it a valuable tool in various research applications .

Properties

CAS No.

67341-45-1

Molecular Formula

C16H24FN5O15P2

Molecular Weight

607.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H24FN5O15P2/c17-6-10(26)8(24)4(1-23)35-15(6)36-39(31,32)37-38(29,30)33-2-5-9(25)11(27)14(34-5)22-3-19-7-12(22)20-16(18)21-13(7)28/h3-6,8-11,14-15,23-27H,1-2H2,(H,29,30)(H,31,32)(H3,18,20,21,28)/t4-,5-,6-,8-,9-,10-,11-,14-,15?/m1/s1

InChI Key

XCTFCJLBVWFRGN-PUOYUIIASA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)F)O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)F)O)O)N=C(NC2=O)N

Origin of Product

United States

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